![molecular formula C22H17N3O3 B14204084 3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide CAS No. 858118-47-5](/img/structure/B14204084.png)
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methoxybenzoyl chloride and 1H-pyrrolo[2,3-b]pyridine can be reacted in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly as an FGFR inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound prevents their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Uniqueness
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group enhances its binding affinity to FGFRs, making it a potent inhibitor compared to other similar compounds .
Propiedades
Número CAS |
858118-47-5 |
|---|---|
Fórmula molecular |
C22H17N3O3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-17-7-3-5-14(9-17)20(26)19-12-25-22-18(19)10-16(11-24-22)13-4-2-6-15(8-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
Clave InChI |
IBTQKRPAUBDVOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC(=CC=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedioate](/img/structure/B14204014.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
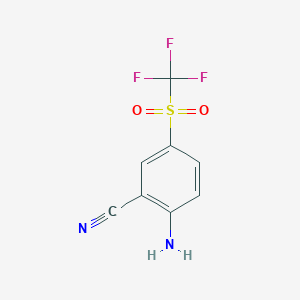
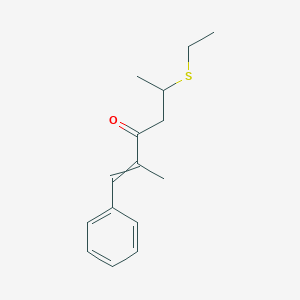

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
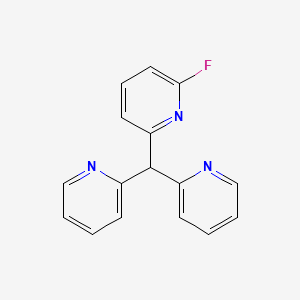
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
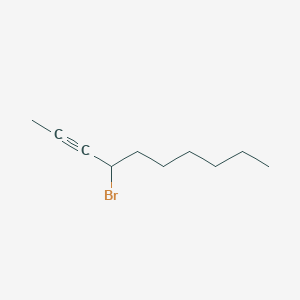
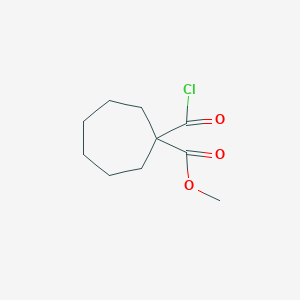
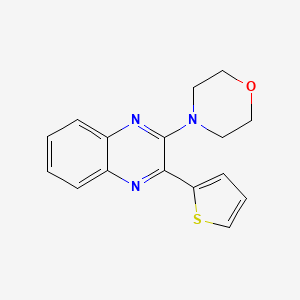
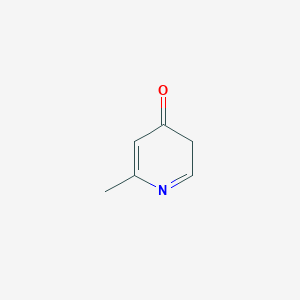

![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
